molecular formula C13H16N2O2 B3021157 Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester CAS No. 67909-99-3

Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester

Cat. No.: B3021157
CAS No.: 67909-99-3
M. Wt: 232.28 g/mol
InChI Key: LLSIXJRIBKKKIR-UHFFFAOYSA-N
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Description

Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, as well as its potential applications in medicine and other fields. The application of indole derivatives as biologically active compounds for the treatment of various health conditions has attracted increasing attention in recent years , suggesting potential future directions for research and development.

Mechanism of Action

Target of Action

Ethyl N-[2-(1H-indol-3-yl)ethyl]carbamate, also known as Ethyl (2-(1H-indol-3-yl)ethyl)carbamate or Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester, is a complex compound with a variety of potential targets. The primary targets of this compound are likely to be cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .

Mode of Action

The compound’s mode of action involves blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . This interaction with its targets leads to a decrease in the production of prostaglandins and thromboxanes, thereby reducing inflammation and pain.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of prostaglandins and thromboxanes. By inhibiting the COX enzymes, the compound disrupts the conversion of arachidonic acid to prostaglandin G . This disruption can have downstream effects on various physiological responses, including inflammation and pain sensation.

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties are likely to be influenced by its chemical structure and the presence of the indole nucleus . The indole nucleus is known to bind with high affinity to multiple receptors, which could potentially enhance the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its anti-inflammatory and analgesic effects. By inhibiting the COX enzymes, the compound reduces the production of prostaglandins and thromboxanes, which play key roles in inflammation and pain sensation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl N-[2-(1H-indol-3-yl)ethyl]carbamate. Factors such as pH and temperature can affect the compound’s stability and activity. Additionally, the presence of other molecules in the environment, such as other drugs or biological molecules, can potentially interact with the compound and affect its action .

Properties

IUPAC Name

ethyl N-[2-(1H-indol-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-17-13(16)14-8-7-10-9-15-12-6-4-3-5-11(10)12/h3-6,9,15H,2,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSIXJRIBKKKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459838
Record name Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67909-99-3
Record name Carbamic acid, [2-(1H-indol-3-yl)ethyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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